molecular formula C6H14NO+ B1234186 1-(2-Hydroxyethyl)pyrrolidinium

1-(2-Hydroxyethyl)pyrrolidinium

Cat. No.: B1234186
M. Wt: 116.18 g/mol
InChI Key: XBRDBODLCHKXHI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxyethyl)pyrrolidinium is a member of pyrrolidines. It is a conjugate acid of an epolamine.

Scientific Research Applications

Pharmaceutical Applications

1-(2-Hydroxyethyl)pyrrolidinium serves as an effective intermediate in pharmaceutical synthesis. Its ability to form salts with various drugs enhances the solubility and bioavailability of active pharmaceutical ingredients.

  • Epolamine Salts : The compound is notably utilized in the formation of epolamine salts, such as diclofenac epolamine, which is used for topical pain relief. Research has demonstrated that these salts improve the solubility of drugs in aqueous solutions, facilitating better absorption in the body .
  • Synthesis Pathways : A patent describes an efficient synthesis method for 1-methyl-2-(2-hydroxyethyl)pyrrolidine, highlighting its potential as a pharmaceutical intermediate. This method emphasizes safety and cost-effectiveness while achieving high yields through continuous reaction pathways .

Chemical Absorption Processes

The compound is also significant in carbon dioxide (CO2) capture technologies. A study identified degradation compounds formed when 1-(2-hydroxyethyl)pyrrolidine is used in blends for CO2 absorption. This research outlines the necessity for tailored analytical methods to understand these degradation pathways better .

  • Degradation Analysis : The identification of solvent-specific degradation compounds contributes to optimizing amine blends used in CO2 capture systems, thereby enhancing their efficiency and reducing unwanted byproducts .

Industrial Applications

In industrial settings, this compound finds application in polymer manufacturing and other chemical processes.

  • Polymer Production : The compound is employed as a solvent or reagent in the synthesis of various polymers, contributing to improved material properties such as flexibility and thermal stability .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings
PharmaceuticalsIntermediate for drug synthesisEnhances solubility of active ingredients
Chemical AbsorptionUsed in CO2 capture systemsIdentifies degradation compounds affecting performance
Industrial ManufacturingSolvent/reagent in polymer productionImproves properties of final products

Case Study 1: Epolamine Salts

A clinical study evaluated the effectiveness of diclofenac epolamine topical patches for treating acute pain. Results indicated significant pain relief with minimal side effects, showcasing the compound's utility in enhancing drug delivery systems .

Case Study 2: CO2 Capture

Research focused on the degradation products formed during CO2 capture using 1-(2-hydroxyethyl)pyrrolidine revealed pathways for several solvent-specific degradation compounds. This analysis aids in developing more effective amine blends for industrial applications .

Properties

IUPAC Name

2-pyrrolidin-1-ium-1-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-6-5-7-3-1-2-4-7/h8H,1-6H2/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRDBODLCHKXHI-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH+](C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Hydroxyethyl)pyrrolidinium
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1-(2-Hydroxyethyl)pyrrolidinium
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Reactant of Route 6
1-(2-Hydroxyethyl)pyrrolidinium

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